molecular formula C21H20FN3OS B2892664 (3-(1H-pyrazol-1-yl)phenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706302-55-7

(3-(1H-pyrazol-1-yl)phenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2892664
CAS RN: 1706302-55-7
M. Wt: 381.47
InChI Key: MWYXRFDSYHLZHH-UHFFFAOYSA-N
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Description

The compound “(3-(1H-pyrazol-1-yl)phenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, a thiazepan ring, and a methanone group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule. Detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be affected by the strength of the intermolecular forces. Detailed analysis of these properties would require experimental measurements.

Scientific Research Applications

Synthesis and Antibacterial Applications

A series of compounds including pyrazole and benzoxazole derivatives have been synthesized and characterized for their antibacterial activities. These compounds, including variations of the target molecule, have shown promising antibacterial properties against a range of bacterial strains. The synthesis processes often involve reactions of 3-formylchromone with different hydrazines or hydroxylamines, leading to the formation of novel structures with potential therapeutic applications (Landage, Thube, & Karale, 2019).

Antimicrobial and Antifungal Activities

Compounds derived from or related to the target molecule have been investigated for their antimicrobial and antifungal effects. These studies have generated a variety of derivatives that exhibit significant activity against microbial and fungal pathogens. The antimicrobial activity is often evaluated in comparison with standard drugs, showing that some derivatives possess enhanced efficacy, particularly those containing methoxy groups which have demonstrated high antimicrobial activity (Kumar et al., 2012).

Anticancer Evaluation

Several studies have focused on the synthesis and evaluation of pyrazole derivatives as potential anticancer agents. These compounds have been tested against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma cell line), and have shown cytotoxic effects in micromolar ranges. Notably, certain derivatives have exhibited notable inhibitory effects, suggesting their promise as anticancer drug candidates (Xu et al., 2017).

Antitumoral and Antiviral Activity

Derivatives of the compound have also been synthesized with the aim of exploring their antitumoral and antiviral activities. Studies have demonstrated that structural variations on the phenyl moiety can tune the biological properties towards either antiviral or antitumoral activity. This highlights the compound's versatility and potential in the development of new therapies targeting specific diseases (Jilloju et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available literature . Like all chemicals, it should be handled with appropriate precautions to avoid exposure and minimize risk.

Mechanism of Action

  • BLD Pharm: (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanamine. Link
  • Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6358–6363. Link
  • The Royal Society of Chemistry. Supplementary information for Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. Link

properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-19-8-2-1-7-18(19)20-9-12-24(13-14-27-20)21(26)16-5-3-6-17(15-16)25-11-4-10-23-25/h1-8,10-11,15,20H,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYXRFDSYHLZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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